molecular formula C9H16N2O12P2 B15133175 Dihydrouridine diphosphate

Dihydrouridine diphosphate

Cat. No.: B15133175
M. Wt: 406.18 g/mol
InChI Key: DBZDTCPVZDQULS-XVFCMESISA-N
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Description

((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate: is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a dihydropyrimidinyl group and a tetrahydrofuran ring, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinyl group, followed by the formation of the tetrahydrofuran ring. The final step involves the phosphorylation to introduce the trihydrogen diphosphate group. Common reagents used in these reactions include phosphoric acid, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving advanced methods such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as halides and amines are used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate is studied for its role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in drug development. Its derivatives are explored for their therapeutic properties, including antiviral and anticancer activities.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their functions.

Comparison with Similar Compounds

    Uridine diphosphate (UDP): A nucleotide involved in glycosylation reactions.

    Cytidine diphosphate (CDP): Another nucleotide with roles in lipid metabolism.

    Adenosine diphosphate (ADP): Involved in energy transfer within cells.

Uniqueness: ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate is unique due to its specific combination of a dihydropyrimidinyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O12P2

Molecular Weight

406.18 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h4,6-8,13-14H,1-3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

DBZDTCPVZDQULS-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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